molecular formula C8H14N2S B13974019 N-((2-methylthiazol-4-yl)methyl)propan-2-amine

N-((2-methylthiazol-4-yl)methyl)propan-2-amine

Cat. No.: B13974019
M. Wt: 170.28 g/mol
InChI Key: HNGGPKHCJDDBJE-UHFFFAOYSA-N
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Description

N-((2-methylthiazol-4-yl)methyl)propan-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methylthiazol-4-yl)methyl)propan-2-amine typically involves the reaction of 2-methylthiazole with propan-2-amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-((2-methylthiazol-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-((2-methylthiazol-4-yl)methyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: It is utilized in the development of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-((2-methylthiazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, its anticancer activity may involve the induction of apoptosis in tumor cells through the activation of caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

    Tiazofurin: An antineoplastic drug with a thiazole structure.

Uniqueness

N-((2-methylthiazol-4-yl)methyl)propan-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]propan-2-amine

InChI

InChI=1S/C8H14N2S/c1-6(2)9-4-8-5-11-7(3)10-8/h5-6,9H,4H2,1-3H3

InChI Key

HNGGPKHCJDDBJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(C)C

Origin of Product

United States

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